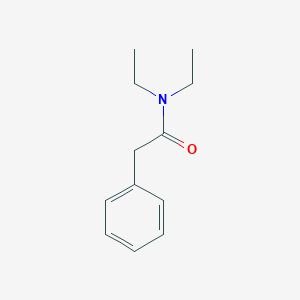

N,N-Diethyl-2-phenylacetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDAWVUDZLBBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179048 | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2431-96-1 | |

| Record name | N,N-Diethyl-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTI4PYU0SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 °C | |

| Record name | N,N-Diethylbenzeneacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Defining N,N-Diethyl-2-phenylacetamide (DEPA)

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2-phenylacetamide

This compound, commonly referred to by the acronym DEPA, is a substituted amide with significant interest in the fields of chemical synthesis and drug development.[1] Identified by its CAS Registry Number 2431-96-1, this compound has garnered attention primarily as a broad-spectrum insect repellent, presenting a viable alternative to the more widely known N,N-Diethyl-meta-toluamide (DEET).[1][2][3] Its efficacy against a range of hematophagous arthropods, including mosquitoes, ticks, and flies, makes it a critical subject of study for personal protective measures against vector-borne diseases.[4][5][6]

This guide provides a comprehensive overview of the core chemical properties of DEPA, designed for researchers, chemists, and formulation scientists. We will delve into its synthesis, detailed physicochemical characteristics, spectroscopic signature, key applications, and essential safety protocols. The narrative is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding of the compound's behavior and handling.

Physicochemical and Structural Characteristics

The fundamental identity of DEPA is established by its molecular structure and resulting physical properties. These constants are critical for its purification, formulation, and quality control.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2431-96-1 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2][3][7] |

| Molecular Weight | 191.27 g/mol | [2][7] |

| Appearance | Colorless to Yellow Liquid, Semi-Solid, or Solid | |

| Melting Point | 57-59 °C / 84-86 °C | [3][8] |

| Boiling Point | 143 °C @ 8 Torr; 169-171 °C @ 18 mm Hg | [3][8] |

| Density | 0.992 - 1.014 g/cm³ at 25 °C | [3][] |

| Refractive Index | n20/D 1.522 (lit.) | [5][8] |

| Water Solubility | >28.7 µg/mL | [7][10] |

| Synonyms | DEPA, N,N-Diethylbenzeneacetamide, Phenyl-N,N-diethylacetamide |[2][3] |

Note on Melting Point Discrepancy: The variation in the reported melting point may be attributed to differences in purity or the presence of different polymorphic forms. The compound's tendency to exist as a semi-solid at ambient temperatures can also influence this measurement.

Synthesis of this compound: A Modern Approach

The synthesis of amides is a cornerstone of organic chemistry. While classical methods for preparing DEPA involve converting phenylacetic acid to its acid chloride using harsh reagents like thionyl chloride followed by amination, modern approaches offer higher yields and improved safety profiles.[11] A particularly efficient one-pot process avoids the isolation of reactive intermediates.[11]

Rationale for Method Selection

The chosen method, reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride, is advantageous for several reasons. It operates under mild conditions (room temperature), proceeds rapidly, and eliminates the need for hazardous chlorinating agents.[11] The use of 1-methylimidazole as an organic tertiary base catalyst is key to the reaction's efficiency, driving the formation of the amide bond with high purity and yield.[11]

Detailed Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: In a 1-liter two-necked round-bottom flask equipped with a magnetic stirrer and an air condenser, combine 136 g (1 Mole) of phenylacetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride.[11]

-

Catalyst Addition: Using a pressure-equalizing funnel, add 98 g (1.2 Mole) of 1-methylimidazole to the reaction mixture at room temperature.[11]

-

Reaction: Stir the mixture constantly for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup: Upon completion, add 250 mL of water to the flask and transfer the contents to a separatory funnel. The organic and aqueous layers will separate.[11]

-

Purification: Isolate the organic layer. The final product, a pure and colorless this compound, is obtained via vacuum distillation.[11] This process typically yields the product in high purity (>99.5%) and with a yield of approximately 98%.[11]

Caption: One-Pot Synthesis Workflow for DEPA.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system to elucidate the molecular structure. While actual spectra are instrument-dependent, the expected data for DEPA are well-defined.

General Protocol for Spectroscopic Analysis

A standardized workflow ensures reliable and reproducible results. This process validates the outcome of the synthesis, confirming that the target molecule has been produced.

Caption: General Workflow for Spectroscopic Validation.

Expected Spectroscopic Data

The structural features of DEPA give rise to a predictable spectroscopic signature.

-

¹H NMR Spectroscopy: In a solvent like CDCl₃, the proton NMR spectrum is expected to show a triplet and a quartet corresponding to the two ethyl groups, a singlet for the benzylic methylene (CH₂) protons adjacent to the phenyl group, and a multiplet in the aromatic region for the five phenyl protons.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the ethyl groups, the benzylic carbon, the carbonyl carbon (C=O), and the unique carbons of the phenyl ring.[7]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion [M⁺] peak corresponding to the molecular weight of 191.27.[7] Fragmentation patterns would include characteristic losses of ethyl and other fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1640-1650 cm⁻¹, which is characteristic of the C=O stretch in a tertiary amide. Other significant peaks will correspond to C-H bonds of the aromatic and aliphatic groups.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for DEPA

| Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.1 (triplet) | ~13-15 |

| Ethyl -CH₂- | ~3.3 (quartet) | ~40-43 |

| Benzylic -CH₂- | ~3.6 (singlet) | ~42 |

| Aromatic C-H | ~7.2-7.4 (multiplet) | ~126-130 |

| Aromatic C (quaternary) | - | ~135 |

| Amide C=O | - | ~171 |

Note: Predicted values are estimates. Actual shifts may vary based on solvent and instrument calibration.

Applications and Pharmacological Profile

DEPA's primary application is as an active ingredient in insect repellents.[10] Extensive studies have demonstrated its broad-spectrum efficacy, which is comparable to, and in some cases exceeds, that of other commercial repellents like Dimethylphthalate (DMP).[1]

-

Mechanism of Action: Like DEET, DEPA is believed to exert its repellent effects by interfering with the olfactory systems of insects. It interacts with odorant receptors (Ors) and gustatory receptors (GRs), effectively masking the chemical cues that insects use to locate a host.[4][5]

-

Comparative Efficacy: Field and laboratory tests have shown no significant difference in repellency between DEPA and DEET against various species of mosquitoes and black flies at similar concentrations.[1] This positions DEPA as a critical compound, especially in regions where the precursors for DEET synthesis may be unavailable.[1]

-

Industrial Use: Beyond its role as a repellent, DEPA has been utilized as a plasticizer in specific biotechnological applications, such as enhancing the enzymatic surface hydrolysis of poly(ethylene terephthalate) (PET) films by lipases and cutinases.[]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).[12]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning / Danger[7]

-

Hazard Statements:

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13] For procedures that may generate aerosols or vapors, respiratory protection may be necessary.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[13]

Toxicological Data

Toxicological studies are crucial for assessing the risk associated with exposure.

Table 3: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose / Duration | Source(s) |

|---|---|---|---|---|

| LD₅₀ | Oral | Rat | 825 mg/kg | [15] |

| LD₅₀ | Oral | Mouse | 900 mg/kg | [15] |

| LD₅₀ | Dermal | Rat | 1749 mg/kg | [15] |

| LC₅₀ | Inhalation | Rat | 1375 mg/m³ / 4H |[15] |

These data indicate that DEPA has moderate acute toxicity if ingested or absorbed through the skin, and is highly toxic if inhaled.[12][15] Local application for repellent use is considered safe and does not cause significant toxic manifestation.[6]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its chemical properties, from its efficient synthesis to its well-defined spectroscopic profile, make it an accessible target for research and development. As a proven broad-spectrum insect repellent with efficacy comparable to DEET, DEPA represents a vital tool in the formulation of personal protective products. Adherence to established safety and handling protocols is essential for its responsible use in a professional research environment. This guide provides the foundational technical knowledge required to work with, understand, and innovate with this versatile molecule.

References

-

This compound. CAS Common Chemistry. [Link]

-

This compound | C12H17NO | CID 17076. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. ChemBK. [Link]

-

This compound | CAS#:2431-96-1. Chemsrc. [Link]

- Process for preparation of n,n-di substituted carboxamides.

-

Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

-

N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 2431-96-1 [chemicalbook.com]

- 5. This compound;CAS:2431-96-1 - Career Henan Chemical Co. [coreychem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. This compound | CAS#:2431-96-1 | Chemsrc [chemsrc.com]

N,N-Diethyl-2-phenylacetamide (DEPA): A Technical Guide for Research Applications

Introduction: Unveiling the Profile of a Versatile Amide

N,N-Diethyl-2-phenylacetamide, commonly referred to as DEPA, is a synthetic amide that has carved a significant niche in entomological and toxicological research. While structurally related to a broad class of biologically active phenylacetamides, DEPA's primary identity in the scientific literature is that of a broad-spectrum insect repellent.[1][2] Its development and study have often been in the context of finding effective and safe alternatives to N,N-Diethyl-m-toluamide (DEET), the long-standing gold standard in insect repellents.[3] This guide provides an in-depth technical overview of the research applications of DEPA, focusing on its established role as an insect repellent, its toxicological profile, and emerging areas of investigation.

Core Research Application: A Multi-faceted Insect Repellent

The most extensively researched application of DEPA is in the field of medical entomology as a repellent against a wide array of hematophagous arthropods.[1] Research has consistently demonstrated its efficacy against mosquitoes, black flies, ticks, and other biting insects, often showing comparable performance to DEET in laboratory and field studies.[1][3]

Mechanism of Action: An Ongoing Investigation

The precise molecular mechanism by which DEPA repels insects is a subject of ongoing research, though it is believed to share similarities with other repellents that interact with the insect's olfactory system. The current understanding suggests that DEPA likely exerts its effects through interactions with odorant receptors (ORs) and gustatory receptors (GRs) in mosquitoes.[2] This interaction disrupts the insect's ability to locate a host, effectively rendering the host's scent profile unattractive or confusing. While the detailed mechanism remains to be fully elucidated, the prevailing hypothesis is that DEPA, much like DEET, interferes with the normal functioning of insect chemosensors.

Experimental Workflow: Evaluating Repellent Efficacy

A common experimental workflow to assess the efficacy of topical repellents like DEPA involves the arm-in-cage test. This method provides a standardized measure of protection time against host-seeking mosquitoes.

Caption: Workflow for arm-in-cage repellent efficacy testing.

Comparative Efficacy with DEET

A significant body of research has been dedicated to comparing the repellent efficacy of DEPA with DEET. These studies are crucial for identifying alternative repellents, particularly in regions where the raw materials for DEET synthesis may be less accessible.[3] The findings from these comparative studies are summarized below.

| Parameter | This compound (DEPA) | N,N-Diethyl-m-toluamide (DEET) | Reference(s) |

| Protection Time (Mosquitoes) | 6-8 hours at 1.0 mg/cm² | Generally considered the gold standard with similar or slightly longer protection times | [3] |

| Efficacy (Black Flies & Mosquitoes) | No significant difference at 0.25 and 0.5 mg/cm² | No significant difference at 0.25 and 0.5 mg/cm² | [3] |

| Efficacy (Sand Flies) | Equally effective at 0.1 mg/cm² | Equally effective at 0.1 mg/cm² | [3] |

| Broad-Spectrum Activity | Effective against mosquitoes, flies, ticks, leeches, and cockroaches | Effective against a wide range of biting arthropods | [1] |

Table 1: Comparative Repellent Efficacy of DEPA and DEET.

Toxicological Profile and Safety Assessment

A critical aspect of research into any compound intended for human use is a thorough evaluation of its toxicological profile. DEPA has been the subject of such studies to determine its safety for topical application.

Acute Toxicity

Toxicological studies have indicated that DEPA is generally safe for human use when applied topically.[1] However, like any chemical, it exhibits toxicity at high doses. One study reported a marked action on the central and peripheral nervous system in animal models following ingestion, leading to behavioral and psychic changes.[4] The lethal dose (LD50) was determined to be 806.9 mg/kg in one study, with mortalities attributed to direct action on the central nervous system resulting in respiratory failure and circulatory arrest.[4] It is important to note that local application on healthy skin did not show any toxic manifestations.[4]

Metabolism

Research into the metabolic fate of DEPA has shown that upon exposure, it can enter the systemic circulation and is subsequently biodegraded and excreted. The primary metabolic pathways involve dealkylation and hydrolysis, leading to the formation of ethylphenylacetamide (EPA), phenylacetamide (PA), and phenylacetic acid (PhAA), which are identifiable as urinary metabolites.[2]

Proposed Metabolic Pathway of DEPA

Caption: Simplified metabolic pathway of DEPA.

Emerging and Niche Research Applications

While the primary focus of DEPA research has been on its repellent properties, a few studies have explored its utility in other scientific domains.

Plasticizer in Enzymatic Hydrolysis

In a study investigating the enzymatic hydrolysis of poly(ethylene terephthalate) (PET), DEPA was used as a plasticizer.[5] The presence of DEPA was found to increase the hydrolysis rates of semi-crystalline PET films and fabrics by both lipase and cutinase.[5] This suggests a potential application for DEPA in research focused on bioremediation and enzymatic degradation of plastics.

Neuroscience and Phenylacetamide Derivatives

Although direct research on DEPA as a neurological tool is limited, the broader class of phenylacetamides has been investigated for various neuropharmacological activities. For instance, derivatives of phenylacetamide have been synthesized and evaluated as potential antidepressant agents.[6] Other studies have explored substituted phenylacetamide ligands for their binding affinity to dopamine receptors, which are crucial targets in the central nervous system.[7] These lines of research, while not directly involving DEPA, highlight the potential for its structural backbone to be a scaffold for developing novel neurologically active compounds.

Synthesis and Chemical Properties

The synthesis of DEPA is a subject of interest in organic chemistry research, with various methods being developed and optimized. A common laboratory-scale synthesis involves the reaction of phenylacetyl chloride with diethylamine.[8]

Key Chemical Properties of DEPA:

| Property | Value | Reference(s) |

| CAS Number | 2431-96-1 | |

| Molecular Formula | C12H17NO | [] |

| Molecular Weight | 191.27 g/mol | [] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 169-171 °C at 18 mmHg | [] |

Table 2: Selected Chemical Properties of this compound (DEPA).

Conclusion and Future Directions

This compound (DEPA) stands as a well-researched and effective insect repellent, with a body of literature supporting its efficacy and relative safety for topical use. Its primary application in research has been within medical entomology, where it serves as a valuable compound for comparative studies and the development of new repellent formulations. While its use in other research fields, such as polymer science and neuropharmacology, is currently limited, the chemical properties of DEPA and the broader biological activities of phenylacetamides suggest potential for future exploration. Further research could delve deeper into its precise molecular interactions with insect sensory neurons, investigate its potential as a scaffold for drug discovery, and explore other industrial applications.

References

-

Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Kalyanasundaram, M., & Mathew, N. (n.d.). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. PubMed. Retrieved January 8, 2026, from [Link]

-

Rao, S. S., & Rao, K. M. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology, 28(3), 303–306. [Link]

-

This compound | C12H17NO. PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved January 8, 2026, from [Link]

-

Ronca, E., et al. (2009). Enzymatic surface hydrolysis of poly(ethylene terephthalate) and bis(benzoyloxyethyl) terephthalate by lipase and cutinase in the presence of surface active molecules. Journal of Biotechnology. [Link]

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

Li, T., et al. (n.d.). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. [Link]

Sources

- 1. Insect repellent N,N-diethylphenylacetamide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2431-96-1 [chemicalbook.com]

- 3. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chembk.com [chembk.com]

The Enigmatic Mechanism of N,N-Diethyl-2-phenylacetamide (DEPA): A Technical Guide to its Dual-Action Repellency and Neuroactive Properties

Abstract

N,N-Diethyl-2-phenylacetamide (DEPA) is a broad-spectrum arthropod repellent with a long history of effective use. While its efficacy is well-documented, the precise molecular mechanisms underpinning its action have remained a subject of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of DEPA's mechanism of action, moving beyond a simplistic view of repellency to explore its dual role in interacting with both the peripheral sensory systems of insects and the central nervous system of mammals. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DEPA's pharmacology and the experimental approaches used to elucidate its biological activity.

Introduction: Beyond a Simple Repellent

First synthesized in the mid-20th century, this compound has proven to be a highly effective repellent against a wide range of hematophagous arthropods, including mosquitoes, flies, ticks, and leeches.[1][2] Its performance is often compared to the "gold standard" repellent, N,N-Diethyl-meta-toluamide (DEET).[3] However, the classification of DEPA as a mere "repellent" belies the complexity of its bioactivity. Emerging evidence points towards a multi-faceted mechanism of action, involving intricate interactions with specific chemosensory receptors in insects and discernible effects on the mammalian nervous system. This guide will dissect these mechanisms, presenting the current state of knowledge and highlighting areas for future investigation.

The Dual-Pronged Assault on Insects: A Sensory Overload

The prevailing hypothesis for DEPA's repellent action in insects is a dual mechanism that targets both the olfactory (sense of smell) and gustatory (sense of taste) systems. This two-pronged sensory assault effectively deters insects from landing and biting.

Olfactory Disruption: Jamming the Signal

Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. This system is comprised of olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific volatile chemical cues.

While the specific ORs that DEPA interacts with are not as extensively characterized as those for DEET, the general mechanism is believed to be similar. DEPA likely acts as a modulator of OR function, leading to aversive behavioral responses.[4] This can occur through several potential mechanisms:

-

Direct Activation of Aversive Receptors: DEPA may directly bind to and activate ORs that are hard-wired to elicit an avoidance response in the insect.

-

Inhibition of Attractant Receptors: DEPA could act as an antagonist, blocking the binding of host-emitted attractant molecules (e.g., lactic acid, carbon dioxide) to their specific ORs, effectively rendering the insect "blind" to the host's chemical signature.

-

Allosteric Modulation: DEPA might bind to a site on the OR complex distinct from the odorant binding site, altering the receptor's conformation and modulating its response to other odorants.

The following diagram illustrates the proposed interaction of DEPA with insect olfactory receptor neurons.

Caption: Proposed mechanism of DEPA's action on insect olfactory receptors.

Gustatory Aversion: A Bitter Taste

Beyond its effects on olfaction, DEPA also acts as a contact repellent, deterring insects upon landing through their gustatory system. Gustatory receptor neurons (GRNs) are located in sensilla on the insect's tarsi (feet) and labellum (mouthparts).

Studies on the well-characterized repellent DEET have shown that it directly activates bitter-sensing GRNs, leading to feeding aversion.[5][6] It is highly probable that DEPA functions through a similar pathway. When an insect lands on a DEPA-treated surface, the molecule interacts with specific gustatory receptors (GRs) on the GRNs, triggering a "bitter" taste signal that discourages biting.

The following diagram illustrates the proposed interaction of DEPA with insect gustatory receptor neurons.

Caption: Proposed mechanism of DEPA's action on insect gustatory receptors.

Mammalian Neuropharmacology: An Unexplored Frontier

While the primary application of DEPA is as an insect repellent, studies have indicated that it is not biologically inert in mammals. Research has shown that DEPA exhibits a "marked action on the central and peripheral nervous system, which induce behavioral and psychic changes."[7] This suggests that DEPA can cross the blood-brain barrier and interact with neuronal targets.

Central Nervous System Effects and Potential for Anticonvulsant Activity

The precise nature of the behavioral and psychic changes induced by DEPA in mammals is not well-defined in publicly available literature. However, the chemical structure of DEPA, a phenylacetamide derivative, is shared by a class of compounds known to possess anticonvulsant properties.[8][9] Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated their efficacy in animal models of epilepsy.[9] This raises the intriguing possibility that DEPA itself may have anticonvulsant or other neuroactive properties that have yet to be fully explored.

The Question of GABA Receptor Modulation

Given the structural similarities to known central nervous system (CNS) active compounds, a key question is whether DEPA interacts with major neurotransmitter systems. The GABAA receptor, a ligand-gated ion channel, is a primary target for many anxiolytic, sedative, and anticonvulsant drugs, which act as positive allosteric modulators (PAMs).[10] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased neuronal inhibition.

Currently, there is no direct evidence in the scientific literature to suggest that DEPA acts as a positive allosteric modulator of GABAA receptors. However, the observed CNS effects warrant investigation into its potential interactions with various neurotransmitter systems, including GABAergic, dopaminergic, and serotonergic pathways.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of sophisticated experimental techniques are employed to investigate the multifaceted mechanism of action of compounds like DEPA.

Investigating Insect Sensory Responses

Electroantennography (EAG): This technique measures the summated electrical response of the entire antenna to an odorant stimulus. It is a valuable tool for screening compounds that elicit a response from olfactory sensory neurons.

-

Protocol Outline:

-

An insect antenna is excised and mounted between two electrodes.

-

A continuous stream of humidified air is passed over the antenna.

-

A pulse of air containing a specific concentration of DEPA is introduced into the airstream.

-

The change in the electrical potential between the base and the tip of the antenna is recorded as the EAG response.

-

Single-Sensillum Recording (SSR): This technique provides a more detailed view by recording the action potentials from individual olfactory or gustatory sensory neurons within a single sensillum.

-

Protocol Outline:

-

The insect is immobilized, and a recording electrode is carefully inserted into a single sensillum.

-

A reference electrode is placed elsewhere on the insect's body.

-

Odorant or tastant stimuli, including DEPA, are delivered to the sensillum.

-

The firing rate of the neuron(s) within the sensillum is recorded and analyzed.

-

The following diagram illustrates the experimental workflow for investigating DEPA's effect on insect sensory neurons.

Caption: Workflow for electrophysiological investigation of DEPA's effects on insects.

Assessing Mammalian Neuropharmacology

Functional Observational Battery (FOB): The FOB is a series of standardized, non-invasive observational tests used to detect and characterize the neurobehavioral effects of a test substance in rodents.[7][11][12]

-

Key Parameters Observed:

-

Autonomic: Salivation, lacrimation, body temperature.

-

Neuromuscular: Gait, posture, grip strength, motor activity.

-

Sensorimotor: Response to stimuli (e.g., touch, sound).

-

Behavioral: Arousal, stereotypy, vocalizations.

-

Motor Activity Assessment: Spontaneous locomotor activity is a sensitive measure of CNS stimulant or depressant effects.

-

Protocol Outline:

-

Rodents are placed in a novel environment, typically an open field arena equipped with infrared beams.

-

Following administration of DEPA or a vehicle, locomotor activity (e.g., distance traveled, rearing frequency) is automatically recorded over a set period.

-

In Vitro Receptor Binding and Functional Assays: To investigate direct interactions with specific neuronal receptors, in vitro assays are essential.

-

Radioligand Binding Assays: These assays can determine if DEPA binds to specific receptor sites (e.g., on GABAA receptors) by measuring its ability to displace a known radioactive ligand.

-

Patch-Clamp Electrophysiology: This technique can be used on cultured neurons or cells expressing specific receptors to measure changes in ion flow across the cell membrane in response to DEPA application, providing direct evidence of receptor modulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of DEPA.

Table 1: Repellent Efficacy of DEPA

| Species | Concentration/Dose | Protection Time (hours) | Reference |

| Aedes aegypti | 1.0 mg/cm² | 6 - 8 | [3] |

| Phlebotomine sand flies | 0.1 mg/cm² | ~4.4 | [3] |

| Aedes aegypti | 20% solution | ~5.3 | [13] |

Table 2: Toxicological Data for DEPA

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 806.9 mg/kg | [7] |

Conclusion and Future Directions

This compound is a potent and broad-spectrum insect repellent whose mechanism of action is more complex than simple deterrence. The current body of evidence strongly supports a dual mode of action in insects, involving the disruption of both olfactory and gustatory sensory pathways. In mammals, DEPA exhibits clear CNS effects, and its structural similarity to known anticonvulsants suggests a potential for neuroactivity that warrants further investigation.

Key areas for future research include:

-

Identification of Specific Insect Receptors: Elucidating the specific olfactory and gustatory receptors that DEPA interacts with in key vector species.

-

Characterization of Mammalian Neuropharmacology: Detailed behavioral and neurochemical studies to define the "behavioral and psychic changes" observed in mammals and to investigate its potential anticonvulsant properties.

-

Investigation of Neurotransmitter System Interactions: In vitro and in vivo studies to determine if DEPA modulates the function of major neurotransmitter systems, including GABAergic, dopaminergic, and serotonergic pathways.

A deeper understanding of the multifaceted mechanism of action of DEPA will not only provide insights into the fundamental biology of chemosensation and neuropharmacology but also pave the way for the rational design of new and improved insect repellents and potentially novel neuroactive compounds.

References

-

Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. (URL: [Link])

-

Functional Observational Battery (FOB). Molecular Diagnostic Services. (URL: [Link])

-

Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. (URL: [Link])

-

Rao, S. S., & Rao, K. M. (1991). Insect repellent N,N-diethylphenylacetamide: an update. Journal of medical entomology, 28(3), 303–306. (URL: [Link])

-

The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, 83(1), e43. (URL: [Link])

-

The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (URL: [Link])

-

Techniques for Motor Assessment in Rodents. (URL: [Link])

-

Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. (URL: [Link])

-

Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikung. (URL: [Link])

-

Insect repellent N,N-diethylphenylacetamide: an update. (URL: [Link])

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (URL: [Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (URL: [Link])

-

Avoiding DEET through insect gustatory receptors. (URL: [Link])

-

Certain Compounds Stimulate Mosquito Taste Receptors. USDA ARS. (URL: [Link])

-

Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. (URL: [Link])

-

Electroantennography. Wikipedia. (URL: [Link])

-

Single sensillum recording. Wikipedia. (URL: [Link])

-

Combinatorial encoding of odors in the mosquito antennal lobe. (URL: [Link])

-

Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release. (URL: [Link])

-

Physiological recordings and RNA sequencing of the gustatory appendages of the yellow-fever mosquito Aedes aegypti. (URL: [Link])

-

Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. (URL: [Link])

-

Typical electroantennography (EAG) connection and measurement. (URL: [Link])

-

Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. (URL: [Link])

-

Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. (URL: [Link])

-

Olfaction in Mosquitoes-Neuroanatomy and Electrophysiology of the Olfactory System. (URL: [Link])

-

Mosquito Olfactory Response Ensemble enables pattern discovery by curating a behavioral and electrophysiological response database. (URL: [Link])

-

Using Single Sensillum Recording to Detect Olfactory Neuron Responses. (URL: [Link])

-

Initial studies of olfactory receptor neuron response profiles in the malaria mosquito, Anopheles stephensi (Diptera: Culicidae). (URL: [Link])

-

Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat. (URL: [Link])

-

The structural basis of odorant recognition in insect olfactory receptors. (URL: [Link])

-

Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. (URL: [Link])

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (URL: [Link])

-

Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. (URL: [Link])

-

Pharyngeal neuronal mechanisms governing sour taste perception in Drosophila melanogaster. (URL: [Link])

-

Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. (URL: [Link])

-

Accelerating Ligand Discovery for Insect Odorant Receptors. (URL: [Link])

-

Olfactory binding proteins: a review across the Insecta. (URL: [Link])

-

Genetic or pharmacological blockade of noradrenaline synthesis enhances the neurochemical, behavioural, and neurotoxic effects of methamphetamine. (URL: [Link])

-

Genetic or pharmacological blockade of noradrenaline synthesis enhances the neurochemical, behavioral, and neurotoxic effects of methamphetamine. (URL: [Link])

-

Pharyngeal neuronal mechanisms governing sour taste perception in Drosophila melanogaster. (URL: [Link])

-

Modulation of Dialysate Levels of Dopamine, Noradrenaline, and Serotonin (5-HT) in the Frontal Cortex of Freely-Moving Rats by (-)-Pindolol Alone and in Association With 5-HT Reuptake Inhibitors: Comparative Roles of Beta-Adrenergic, 5-HT1A, and 5-HT1B Receptors. (URL: [Link])

-

GABAA receptor positive allosteric modulator. Wikipedia. (URL: [Link])

-

Physiology, Neurotransmitters. (URL: [Link])

Sources

- 1. biospective.com [biospective.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ockenfels-syntech.com [ockenfels-syntech.com]

- 6. Physiological recordings and RNA sequencing of the gustatory appendages of the yellow-fever mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mds-usa.com [mds-usa.com]

- 12. researchgate.net [researchgate.net]

- 13. maze.conductscience.com [maze.conductscience.com]

An In-Depth Technical Guide to the Biological Activity of N,N-Diethyl-2-phenylacetamide (DEPA)

Executive Summary

N,N-Diethyl-2-phenylacetamide (DEPA) is a versatile synthetic amide with significant, well-documented biological activities. Primarily recognized as a broad-spectrum insect repellent, its efficacy is comparable to the widely used N,N-Diethyl-meta-toluamide (DEET). DEPA's repellent action extends to a variety of hematophagous arthropods, including mosquitoes, ticks, and leeches. The mechanism, while not fully elucidated, is believed to involve interactions with insect odorant and gustatory receptors, disrupting host-seeking behavior. Beyond its application in vector control, DEPA exhibits notable effects on the central nervous system (CNS), demonstrating anticonvulsant properties in preclinical models. This guide provides a detailed examination of DEPA's dual biological activities, synthesizing mechanistic insights, field-proven data, and robust experimental protocols for its evaluation. It is intended for researchers, scientists, and professionals in drug development and vector control seeking a comprehensive understanding of DEPA's pharmacological and repellent profiles.

Introduction to this compound (DEPA)

This compound, commonly abbreviated as DEPA, is an organic compound belonging to the amide class.[1] It is characterized by a phenylacetamide core with two ethyl groups attached to the amide nitrogen. This structure is fundamental to its biological interactions.

1.1 Chemical and Physical Properties

DEPA is a clear, colorless to pale yellow oily liquid with a faint, pleasant smell.[2][3] Its physical properties make it suitable for formulation into various topical applications such as creams, lotions, and sprays.

| Property | Value | Source |

| CAS Number | 2431-96-1 | [2][4] |

| Molecular Formula | C12H17NO | [4][5] |

| Molecular Weight | 191.27 g/mol | [4] |

| Boiling Point | 169-171 °C at 18 mm Hg | [4][6] |

| Density | 1.004 g/mL at 25 °C | [4][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6] |

1.2 Historical Context

DEPA was developed as part of a broader effort to find effective and safe alternatives to existing insect repellents.[7][8] In India, its development was notably driven by the need for a repellent whose precursor chemicals were locally available, unlike those for DEET.[7][8] Subsequent research revealed its broad-spectrum repellency and led to investigations into its other pharmacological effects, particularly on the CNS.[3]

Primary Biological Activity: Arthropod Repellency

DEPA is a highly effective and safe broad-spectrum repellent used for personal protection against blood-feeding arthropods.[4][9] Its activity has been demonstrated against a wide range of pests.

2.1 Efficacy and Spectrum of Activity

Field and laboratory studies have confirmed DEPA's efficacy against numerous vectors:

Studies comparing DEPA to DEET have found its repellency to be comparable, with no significant difference in protection time at similar concentrations against mosquitoes and black flies.[7][8] For instance, at a concentration of 0.2 mg/cm², DEPA provided a protection time of 6.52 hours, while DEET provided 7.15 hours.[7][8] Both were significantly more effective than dimethylphthalate (DMP).[7][8]

2.2 Proposed Mechanism of Repellent Action

The precise mechanism of action for insect repellents like DEPA is complex and remains an active area of research.[4][9] The current understanding is that these compounds do not act as simple odor barriers but rather as behavioral modifiers that interact directly with the insect's sensory apparatus.

The proposed mechanism involves:

-

Disruption of Host Cues: Repellents are thought to jam the insect's olfactory system, making it difficult to detect the carbon dioxide and other volatile organic compounds that signal a host is nearby.

-

Receptor Interaction: DEPA likely interacts with multiple chemosensory receptors, including Odorant Receptors (ORs) and Gustatory Receptors (GRs) located in the mosquito's antennae and mouthparts.[4][9] This interaction is unpleasant for the insect and deters it from landing and biting.

Below is a conceptual diagram illustrating this proposed pathway.

Caption: Proposed mechanism of DEPA's insect repellent activity.

2.3 Experimental Protocol: Arm-in-Cage Assay for Repellent Efficacy

The causality behind this experimental choice is its status as the gold standard for evaluating topical repellents, directly measuring the crucial outcome: prevention of bites on human skin.[10] It provides a reliable and reproducible measure of Complete Protection Time (CPT), the most relevant metric for end-users.[11][12]

Objective: To determine the Complete Protection Time (CPT) of a DEPA formulation against host-seeking female mosquitoes.

Materials:

-

Test cage (e.g., 40x40x40 cm)[12]

-

200-250 host-seeking female mosquitoes (e.g., Aedes aegypti)[12][13]

-

DEPA test formulation (e.g., 20% in ethanol)

-

Control (ethanol)

-

Human volunteers (screened and informed consent obtained)

-

Latex gloves

-

Timer

Methodology:

-

Volunteer Preparation: Volunteers should avoid using fragrances, soaps, or lotions on the day of the test. One forearm (wrist to elbow) serves as the test area. The hand is protected with a glove.

-

Repellent Application: Apply a standardized amount of the DEPA formulation (e.g., 1.0 mL) evenly over the exposed skin of the test forearm. The other arm can be used as an untreated control or for a reference standard like DEET.

-

Initial Exposure: Thirty minutes after application, the volunteer inserts the treated forearm into the cage of mosquitoes for a 3-minute exposure period.[13]

-

Observation: During the exposure, observe for mosquito landings and probes. The primary endpoint is the "first confirmed bite," defined as a bite followed by a second bite within the same or next exposure period.[12]

-

Subsequent Exposures: The treated arm is exposed to the mosquitoes every 30 minutes until the first confirmed bite occurs.[11][12]

-

Data Recording: The CPT is recorded as the time from application to the first confirmed bite.[11] Longer CPT indicates higher efficacy.

This protocol is self-validating through the use of a control arm and a large number of mosquitoes to ensure consistent host-seeking pressure, providing a clear and unambiguous endpoint.

Neuropharmacological Activity: Anticonvulsant Properties

Beyond its repellent effects, DEPA exhibits marked action on the central and peripheral nervous systems.[3] Toxicological studies have noted behavioral changes, convulsions, or effects on seizure thresholds at higher doses, indicating CNS activity.[3][14]

3.1 Evidence of Anticonvulsant Action

The structural class of N,N-disubstituted phenylacetamides, to which DEPA belongs, has been explored for anticonvulsant potential.[15][16] While direct, extensive studies on DEPA's anticonvulsant efficacy are less common than for its repellent properties, related compounds have shown significant activity in preclinical seizure models. This suggests DEPA may act on similar CNS targets. The observed effects in toxicity studies, such as alterations in motor activity and seizure thresholds, provide a strong rationale for investigating this activity further.[14]

3.2 Proposed Mechanism of CNS Action

The mechanisms underlying the anticonvulsant effects of phenylacetamide derivatives are often linked to the modulation of neuronal excitability. Potential targets include:

-

Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants work by stabilizing the inactivated state of VGSCs, reducing the ability of neurons to fire at high frequencies. Phenylacetamide derivatives have been shown to bind to these channels.[15]

-

GABAergic System: Enhancement of GABA (gamma-aminobutyric acid) neurotransmission, the primary inhibitory system in the brain, is another common anticonvulsant mechanism. This could involve direct action on GABA receptors or effects on GABA metabolism.

-

Calcium Channels: Modulation of voltage-gated calcium channels could also play a role by reducing neurotransmitter release.

3.3 Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a cornerstone of anticonvulsant drug screening, chosen for its high predictive value for drugs effective against generalized tonic-clonic seizures in humans.[17][18] It provides a clear, all-or-nothing endpoint (presence or absence of hindlimb extension), making it a robust and reliable primary screen.

Objective: To assess the ability of DEPA to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal or ear clip electrodes

-

DEPA solution for administration (e.g., dissolved in a suitable vehicle)

-

Vehicle control

-

Standard anticonvulsant (e.g., Phenytoin)

Methodology:

-

Animal Dosing: Administer DEPA intraperitoneally (i.p.) or orally (p.o.) to a group of animals at various doses. A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin.

-

Pre-treatment Time: Allow for a specific pre-treatment time based on the route of administration (e.g., 30-60 minutes for i.p.) for the compound to be absorbed and distributed.

-

Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 sec duration) via corneal or ear clip electrodes.[17]

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-20 seconds.

-

Endpoint: The endpoint is the abolition of the hindlimb extension phase. An animal is considered "protected" if it does not exhibit this response.

-

Data Analysis: Calculate the percentage of animals protected at each dose. This data can be used to determine an ED50 (the dose that protects 50% of the animals).

The workflow for this screening protocol is illustrated below.

Caption: Experimental workflow for anticonvulsant screening using the MES test.

Toxicology and Safety Profile

Toxicological studies indicate that DEPA is safe for human use when applied topically as a repellent.[3] Local application does not cause significant skin irritation.[3] However, like most biologically active compounds, it exhibits toxicity at high doses upon ingestion or systemic exposure.

4.1 Acute Toxicity Data

The lethal dose (LD50) provides a standardized measure of acute toxicity. Mortalities at lethal doses are typically attributed to direct action on the CNS, leading to respiratory failure or circulatory arrest.[3]

| Route | Species | LD50 Value | Source |

| Oral | Rat | 806.9 - 825 mg/kg | [3][14] |

| Oral | Mouse | 900 mg/kg | [14] |

| Dermal | Guinea Pig | 7 g/kg | [6] |

| Dermal | Rat | 3-4 g/kg | [6] |

| Dermal | Rabbit | 3.5 g/kg | [6] |

GHS hazard classifications indicate that the compound is harmful if swallowed or in contact with skin and is fatal if inhaled in high concentrations.[5][19]

Conclusion and Future Directions

This compound (DEPA) is a molecule with a compelling dual-activity profile. Its role as a broad-spectrum insect repellent is well-established, offering an effective alternative to DEET with a comparable safety profile for topical use.[3][7][8] The evidence for its neuropharmacological activity, specifically as an anticonvulsant, is promising but requires more focused investigation.[3][14]

Future research should focus on:

-

Elucidating Repellent Mechanisms: Advanced techniques, such as single-sensillum recording and calcium imaging in insect sensory neurons, could pinpoint the specific receptors with which DEPA interacts.

-

Characterizing Anticonvulsant Activity: A systematic evaluation of DEPA in a battery of seizure models (e.g., MES, pentylenetetrazole, 6 Hz) is needed to define its anticonvulsant profile and determine its ED50 and therapeutic index.

-

Mechanism of CNS Action: In vitro studies, such as electrophysiological patch-clamp on neuronal ion channels and receptor binding assays, are essential to identify DEPA's molecular targets within the CNS.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DEPA could optimize its activity for either repellency or anticonvulsant effects, potentially leading to the development of new, more potent compounds for specific applications.

This guide provides a foundational understanding of DEPA's biological activities, offering both established knowledge and a framework for future scientific inquiry.

References

-

Arm-in-Cage Mosquito Repellent Testing Services. Microbe Investigations. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Arm-In-Cage test. Biogents AG. [Link]

-

Anticonvulsant activity of di-n-propylacetate and brain monoamine metabolism in the rat. PubMed. [Link]

-

Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology. [Link]

-

N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. PubMed. [Link]

-

The arm-in-cage (AIC) test for measuring the efficacy of topical... ResearchGate. [Link]

-

Arm in cage test. Liverpool School of Tropical Medicine. [Link]

-

This compound | CAS#:2431-96-1. Chemsrc. [Link]

-

Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

-

N,N-Diethyl Phenylacetamide (DEPA): A Safe and Effective Repellent for Personal Protection Against Hematophagous Arthropods. BioOne Complete. [Link]

-

Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. A.I.S.E. [Link]

-

This compound | C12H17NO. PubChem. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Screening Methods of Anti-epileptic drugs. Slideshare. [Link]

-

Anticonvulsant activity of dapsone analogs. Electrophysiologic evaluation. PubMed. [Link]

-

Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

Staged anticonvulsant screening for chronic epilepsy. PubMed Central. [Link]

-

Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. Semantic Scholar. [Link]

-

The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

The antiepileptic properties of N-dipropylacetamide (depamide): a clinical trial. PubMed. [Link]

-

Valproic acid (Depakene). A new anticonvulsant agent. PubMed. [Link]

-

Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice. PubMed. [Link]

Sources

- 1. CAS 2431-96-1: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound;CAS:2431-96-1 - Career Henan Chemical Co. [coreychem.com]

- 5. This compound | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2431-96-1 [m.chemicalbook.com]

- 7. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. This compound | 2431-96-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 13. aise.eu [aise.eu]

- 14. This compound | CAS#:2431-96-1 | Chemsrc [chemsrc.com]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. | Semantic Scholar [semanticscholar.org]

- 17. ijpp.com [ijpp.com]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

N,N-Diethyl-2-phenylacetamide: A Comprehensive Technical Guide on its Discovery and History

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of N,N-Diethyl-2-phenylacetamide (DEPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the compound's evolution from a chemical entity to a widely used active ingredient.

Introduction: An Alternative Emerges

This compound, commonly known as DEPA, is a synthetic amide that has carved a significant niche as a broad-spectrum insect repellent. Its history is intrinsically linked to the search for effective arthropod vector control, particularly as an alternative to the more widely known N,N-Diethyl-meta-toluamide (DEET). This guide will delve into the historical context of its development, its chemical and physical properties, detailed synthesis protocols, and its established role in personal protection against hematophagous insects. While the initial synthesis of this compound is not definitively documented in readily available literature, its prominence and development as a key insect repellent, particularly in India, are well-recorded.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and formulation. DEPA is a colorless to pale yellow liquid or semi-solid at room temperature.[1][2]

| Property | Value | Source |

| CAS Number | 2431-96-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Density | 1.004 g/mL at 25 °C | [2] |

| Boiling Point | 169-171 °C at 18 mmHg | [2] |

| Refractive Index (n20/D) | 1.522 | [2] |

| Solubility | Soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [2] |

The Genesis of DEPA as an Insect Repellent: A Strategic Imperative

Among numerous candidates, this compound emerged as a highly promising compound. Extensive testing revealed its potent and broad-spectrum repellent activity against a variety of hematophagous arthropods, including mosquitoes, black flies, horse flies, ticks, and land leeches.[3] This discovery was a significant milestone, providing a viable, indigenously developed solution for personal protection against vector-borne diseases.

Synthesis of this compound: From Laboratory to Industrial Scale

The synthesis of DEPA can be achieved through several routes, with the most common being the acylation of diethylamine with a derivative of phenylacetic acid. The choice of synthetic pathway is often dictated by factors such as precursor availability, desired purity, and scalability.

Common Synthetic Pathway

A widely employed method involves the reaction of phenylacetyl chloride with diethylamine.[2][4] This is a classic Schotten-Baumann type reaction, which is a robust and generally high-yielding method for amide formation.

Reaction:

C₆H₅CH₂COCl + 2(C₂H₅)₂NH → C₆H₅CH₂CON(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻

The reaction is typically carried out in an inert solvent, such as diethyl ether, to control the exothermic nature of the reaction and to facilitate product isolation.[4] The second equivalent of diethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound via Phenylacetyl Chloride [2][4]

-

Reaction Setup: A solution of phenylacetyl chloride in a suitable dry, inert solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a dropping funnel, a stirrer, and a means of temperature control (e.g., an ice bath).

-

Amine Addition: A solution of diethylamine (at least 2 equivalents) in the same solvent is added dropwise to the stirred solution of phenylacetyl chloride while maintaining a low temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-3 hours) to ensure complete conversion.

-

Workup: The reaction mixture is then washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess diethylamine and diethylamine hydrochloride, followed by a wash with a dilute base (e.g., 1N NaOH) to remove any unreacted phenylacetic acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[2][4]

Alternative Synthetic Routes

While the acid chloride route is common, other methods have been developed to improve efficiency, reduce hazardous byproducts, and utilize different starting materials. One such method involves the direct reaction of phenylacetic acid with diethylamine in the presence of a coupling agent or under high temperature and pressure.[5] Another patented process describes the reaction of phenylacetic acid with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base like 1-methylimidazole, offering a single-pot process.[5]

Mechanism of Action as an Insect Repellent

The precise mechanism of action of insect repellents is a complex area of ongoing research. However, it is generally accepted that compounds like DEPA exert their effects by interfering with an insect's olfactory system.[3] They are believed to interact with odorant receptors (ORs) and gustatory receptors (GRs) in mosquitoes and other insects.[3] This interaction can either block the insect's ability to detect attractant cues from a host (such as carbon dioxide and lactic acid) or act as a spatial repellent that is inherently aversive to the insect, causing it to move away from the source.

Safety and Toxicological Profile

Extensive toxicological studies have been conducted on DEPA to ensure its safety for human use. These studies have generally indicated that DEPA has low toxicity.[2] However, as with any chemical substance, it is important to handle it with appropriate safety precautions. It should be stored in a cool, dry place, and personal protective equipment such as gloves and safety glasses should be worn during handling.[2]

Conclusion

This compound stands as a testament to targeted chemical research and development in response to a specific public health need. While the details of its initial discovery remain to be fully elucidated, its history as a potent and safe insect repellent is well-established, particularly through the pioneering work of the Defence Research and Development Establishment in India. Its favorable physicochemical properties, coupled with effective and scalable synthesis routes, have solidified its place as a valuable tool in the prevention of insect-borne diseases. For researchers and professionals in drug development and public health, the story of DEPA underscores the importance of continued innovation in creating accessible and effective solutions for global health challenges.

References

-

ChemBK. This compound. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Defence Research and Development Organisation. DEPA (DIETHYL PHENYL ACETAMIDE ) Technical Salient Features. Available at: [Link].

- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

Quick Company. Improved Process For The Preparation Of N,N. Diethyl Phenyl Acetamide. Available at: [Link].

-

PubChem. N,N-Dimethyl-2-phenylacetamide. Available at: [Link].

- Google Patents. US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof.

-

The Pherobase. The Pherobase NMR: this compound. Available at: [Link].

Sources

- 1. This compound | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 2431-96-1 [chemicalbook.com]

- 4. "Improved Process For The Preparation Of N,N. Diethyl Phenyl [quickcompany.in]

- 5. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

Introduction: Understanding the Core Attributes of N,N-Diethyl-2-phenylacetamide

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-phenylacetamide

This compound, commonly referred to as DEPA, is a substituted amide of significant interest in various scientific domains. While structurally related to the widely known insect repellent N,N-Diethyl-meta-toluamide (DEET), DEPA possesses its own unique profile of physicochemical properties that dictate its behavior, applications, and analytical characterization. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of these core attributes.

The rationale for focusing intently on physicochemical properties lies in their foundational importance. These parameters govern a molecule's solubility, stability, membrane permeability, and interaction with biological systems. For instance, understanding the lipophilicity (LogP) and solubility is paramount in designing effective formulations, whether for agricultural, pharmaceutical, or material science applications. Similarly, knowledge of its spectroscopic fingerprint is essential for quality control, metabolic studies, and synthesis verification. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the methodologies used to determine them.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of any chemical investigation. This compound is registered under CAS Number 2431-96-1.[1][2][3][4] Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 2431-96-1 | [1][3][4] |

| Molecular Formula | C₁₂H₁₇NO | [1][3][] |

| Molecular Weight | 191.27 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | DEPA, Phenyl-N,N-diethylacetamide, N,N-Diethylbenzeneacetamide | [1][2][3] |

| SMILES | CCN(CC)C(=O)CC1=CC=CC=C1 | [1][6] |

| InChI Key | UXDAWVUDZLBBAM-UHFFFAOYSA-N | [3][] |

The molecular structure, featuring a central acetamide group flanked by a phenyl ring and two ethyl substituents on the nitrogen, is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physical and chemical properties. The data presented below has been aggregated from multiple chemical databases and literature sources, providing a robust foundation for experimental design.

| Property | Value | Significance for Researchers |

| Physical Form | Colorless to yellow liquid or semi-solid/solid | Indicates that the compound's state at ambient temperature can vary, likely depending on purity. Researchers should be prepared for potential phase changes. |

| Melting Point | 57-59 °C; 84-86 °C | [3][4][7][8] The notable variance suggests polymorphism or sensitivity to impurities. Differential Scanning Calorimetry (DSC) is the recommended protocol to resolve this ambiguity and characterize the thermal behavior definitively. |

| Boiling Point | 169-171 °C at 18 mmHg; 143 °C at 8 Torr | [2][3][4][7][9] These values confirm the compound is distillable under vacuum, which is the preferred method for purification to avoid thermal degradation at atmospheric pressure. |

| Density | 0.992 - 1.014 g/cm³ at 25 °C | [2][3][4][7] This density, close to that of water, is a critical parameter for formulation calculations, solvent selection, and process engineering. |

| Water Solubility | >28.7 µg/mL at pH 7.4 | [2][6] The low aqueous solubility classifies it as poorly water-soluble. This necessitates the use of organic solvents or formulation strategies like nanoemulsions for aqueous applications.[] |